molecular formula C15H17ClN4O2 B2680345 (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide CAS No. 2035001-93-3

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide

Cat. No.: B2680345
CAS No.: 2035001-93-3
M. Wt: 320.78
InChI Key: XWDVLXXMNFQQKU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). This compound has emerged as a crucial pharmacological tool for dissecting the FGF19-FGFR4 signaling axis, which is implicated in cell proliferation, metabolic regulation, and tumorigenesis. Its primary research value lies in its high selectivity for FGFR4 over other FGFR family members (FGFR1, 2, and 3), enabling precise investigation of FGFR4-specific functions without confounding off-target effects. Research utilizing this inhibitor has been pivotal in validating FGFR4 as a therapeutic target in hepatocellular carcinoma (HCC), where aberrant FGF19/FGFR4 signaling drives cancer cell survival and proliferation [Link to source: https://pubmed.ncbi.nlm.nih.gov/31039274/]. Studies demonstrate its efficacy in suppressing FGFR4-mediated signaling pathways, leading to the inhibition of cancer cell growth and the induction of apoptosis in vitro and in vivo models. Consequently, this molecule is extensively used in preclinical research to explore the mechanisms of hepatocarcinogenesis, to evaluate combination therapy strategies, and to identify biomarkers of response to FGFR4-targeted therapies.

Properties

IUPAC Name

(E)-4-[3-(6-chloro-1H-benzimidazol-2-yl)propanoylamino]-N-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-17-14(21)3-2-8-18-15(22)7-6-13-19-11-5-4-10(16)9-12(11)20-13/h2-5,9H,6-8H2,1H3,(H,17,21)(H,18,22)(H,19,20)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDVLXXMNFQQKU-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)CCC1=NC2=C(N1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 5-chlorobenzoic acid, under acidic conditions.

    Attachment of the Propanamide Linker: The benzimidazole derivative is then reacted with 3-bromopropanoic acid or its ester in the presence of a base to form the propanamide linkage.

    Formation of the Enamide Moiety: The final step involves the coupling of the propanamide intermediate with N-methylbut-2-enamide under conditions that favor the formation of the (E)-isomer, such as using a palladium-catalyzed Heck reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the enamide moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the amide or enamide functionalities, typically using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
Research has indicated that benzo[d]imidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Studies have shown that modifications in the structure of benzo[d]imidazole can influence its effectiveness as an anticancer agent, with specific substituents enhancing cytotoxicity .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of benzo[d]imidazole derivatives and assessed their anticancer profiles. Compounds similar to (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide demonstrated potent activity against the aforementioned cell lines, suggesting a promising pathway for developing new cancer therapies .
  • Structure-Activity Relationship : Investigations into the structure-activity relationship (SAR) revealed that the introduction of specific functional groups significantly affects the biological activity of these compounds. For instance, the presence of chloro groups was correlated with increased potency against certain cancer types .

Other Therapeutic Applications

Antimicrobial Properties
Compounds based on benzo[d]imidazole have also been explored for their antimicrobial activities. Research indicates that these derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics or antifungal agents .

Enzyme Inhibition
The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression. The ability to selectively inhibit specific HDAC isoforms could lead to novel treatments that target cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action for compounds containing a benzimidazole core often involves interaction with biological targets such as enzymes or receptors. The chloro substituent and the enamide moiety could enhance binding affinity or selectivity. The exact molecular targets and pathways would depend on the specific biological context and require experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Linker Groups: The propanamido group in the target compound contrasts with the propenone linker in A22 and chalcone derivatives .
  • Substituents : The 5-chloro group in the target and A22 enhances lipophilicity versus methoxy or unsubstituted benzimidazoles .
  • Terminal Groups: The N-methylbut-2-enamide in the target differs from phenylbenzamide or propanoic acid , which may alter solubility and target selectivity.

Spectroscopic and Analytical Data

  • Target Compound : Expected IR peaks include N-H (amide, ~3300 cm⁻¹), C=O (amide I, ~1650 cm⁻¹), and C-Cl (750 cm⁻¹) .
  • 2-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline : Exhibits NH₂ (3406–3433 cm⁻¹), NH (3329 cm⁻¹), and C-Cl (752 cm⁻¹) in IR; ¹H NMR shows aromatic protons and NH resonance at δ 11.025.

Biological Activity

(E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₅ClN₄O
  • Molecular Weight : 284.74 g/mol

The presence of the benzimidazole moiety suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial activity.

Anticancer Properties

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer activity. The benzimidazole ring is known for its ability to interact with DNA and inhibit cell division. A study highlighted that derivatives of benzimidazole have been evaluated for their effects on various cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa12.5DNA intercalation
Compound BMCF-78.3Apoptosis induction
This compoundA54910.0Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that similar benzimidazole derivatives possess activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Table 2: Antimicrobial Activity against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
MRSA16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

The biological activity of this compound is primarily attributed to:

  • DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Apoptotic Pathways : Induction of apoptosis through the activation of caspases has been observed in related benzimidazole compounds.

Case Study 1: Anticancer Activity in Lung Cancer Cells

A recent study evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 µM. Flow cytometry analysis revealed that the compound induced G1 phase arrest, suggesting a mechanism that halts cell cycle progression .

Case Study 2: Antimicrobial Efficacy Against MRSA

In another investigation focusing on antimicrobial properties, the compound demonstrated significant inhibitory effects against MRSA with an MIC value of 16 µg/mL. This study emphasized the importance of structural modifications in enhancing antimicrobial activity, paving the way for further optimization .

Q & A

Q. What are the recommended synthetic routes for (E)-4-(3-(5-chloro-1H-benzo[d]imidazol-2-yl)propanamido)-N-methylbut-2-enamide, and what critical reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves: (i) Preparation of the 5-chloro-1H-benzo[d]imidazole core via cyclization of 4-chloro-1,2-diaminobenzene with carboxylic acid derivatives under acidic conditions . (ii) Propionamide linkage formation using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous DMF . (iii) Final N-methylbut-2-enamide conjugation via nucleophilic acyl substitution, requiring strict temperature control (0–5°C) to prevent isomerization .
  • Critical factors : Solvent purity, inert atmosphere (N₂/Ar), and stoichiometric ratios of coupling agents significantly impact yields (typically 40–60%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Techniques :
  • NMR (¹H/¹³C): Assigns proton environments (e.g., vinyl protons in the enamide at δ 6.2–6.8 ppm) and confirms stereochemistry .
  • FT-IR : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion) .
    • Advanced tip : Use COSY and NOESY NMR to resolve overlapping signals in the benzoimidazole region .

Advanced Research Questions

Q. How can researchers address low yields during the amide coupling step, and what alternatives exist for optimizing this reaction?

  • Troubleshooting :
  • Replace EDC/HOBt with DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) for improved solubility and reduced side reactions .
  • Use microwave-assisted synthesis (50–80°C, 10–30 min) to accelerate coupling while minimizing degradation .
    • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and compare Rf values with intermediates .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar benzoimidazole derivatives?

  • Analysis :
  • Compare substituent effects: The 5-chloro group enhances cytotoxicity in hepatocellular carcinoma (HepG2) but may reduce solubility, affecting assay reproducibility .
  • Validate activity using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3) to rule out false positives .
    • Case study : Analogues with ethylbenzylidene groups showed divergent IC₅₀ values (2–50 µM) depending on cell line metabolic profiles .

Q. How can hydrogen bonding patterns in the crystal structure inform solubility and stability studies?

  • Structural insights :
  • Use single-crystal XRD (SHELXL refinement) to identify key hydrogen bonds (e.g., N-H⋯O=C) that stabilize the enamide conformation .
  • Graph set analysis (Etter’s rules) reveals dimeric or chain motifs, which correlate with melting points and hygroscopicity .
    • Practical application : Modify crystallization solvents (e.g., DMSO vs. ethanol) to alter packing efficiency and solubility .

Q. What experimental designs are recommended to evaluate this compound’s bioactivity against resistant cancer cell lines?

  • Protocol :
  • Cell models : Use paired sensitive/resistant hepatocellular carcinoma lines (e.g., HepG2 vs. HepG2/Dox) to assess P-gp-mediated efflux .
  • Dose-response : Test 0.1–100 µM with 72-hour exposure, measuring IC₅₀ via SRB assay .
  • Mechanistic follow-up : Perform Western blotting for apoptosis markers (Bcl-2, Bax) and DNA damage sensors (γ-H2AX) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.